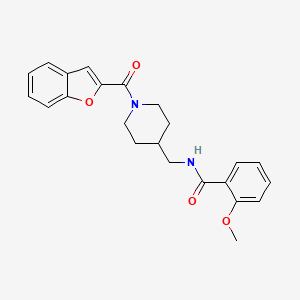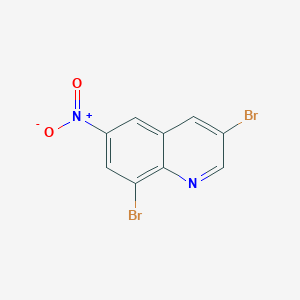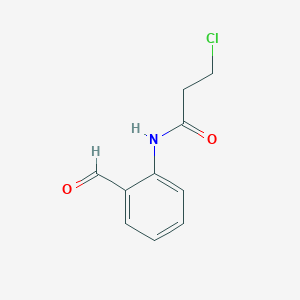
3-chloro-N-(2-formylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacological Properties of Phenolic Acids
Phenolic acids, such as chlorogenic acid (CGA), exhibit a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA, found in green coffee extracts and tea, plays crucial roles in regulating lipid and glucose metabolism, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its diverse therapeutic roles highlight the significance of phenolic compounds in scientific research and their potential in developing natural food additives and therapeutic agents (Naveed et al., 2018).
Environmental and Health Risks of Chlorinated Organophosphorus Chemicals
Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), a halogen-containing organophosphorus chemical used as a flame retardant, has raised concerns due to its ubiquity in the environment and potential human health effects. Research highlights the need for comprehensive understanding of TDCPP's environmental behavior and health risks, including its developmental, reproductive, hepatic, nephron, and endocrine-disrupting toxicity in animals and humans. The review calls for further investigation into the behavior and health risks of such emerging contaminants (Wang et al., 2020).
Nutraceutical and Food Additive Roles of Chlorogenic Acid
Chlorogenic acid (CGA) is discussed for its dual role as a nutraceutical and food additive, offering health-promoting properties against metabolic syndrome and serving as a natural molecule for food preservation. Its antioxidant, antimicrobial, and prebiotic activities make CGA an excellent candidate for dietary supplements and functional foods, highlighting its importance in scientific research for developing healthier food options and treating metabolic-related disorders (Santana-Gálvez et al., 2017).
Remediation Strategies for Polychlorinated Biphenyls (PCBs)
The review on the remediation of PCBs in contaminated soils and sediments covers various strategies, including phytoremediation, microbial degradation, and chemical treatments. It emphasizes the need for further research to develop efficient, cost-effective solutions for PCB remediation, considering the environmental persistence and toxicity of PCBs. The potential of combined technologies for more effective PCB remediation is also explored, underlining the scientific interest in finding sustainable methods to address environmental pollution (Jing et al., 2018).
Propriétés
IUPAC Name |
3-chloro-N-(2-formylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-6-5-10(14)12-9-4-2-1-3-8(9)7-13/h1-4,7H,5-6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGASDQPCCSBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-formylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

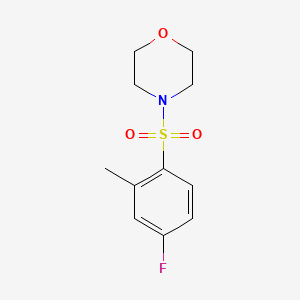
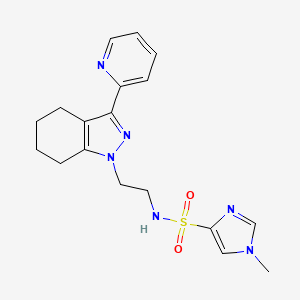
![9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734856.png)
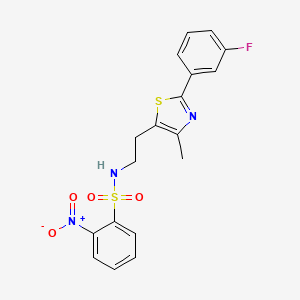
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2734858.png)
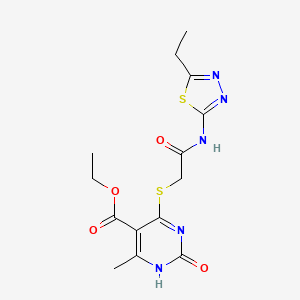
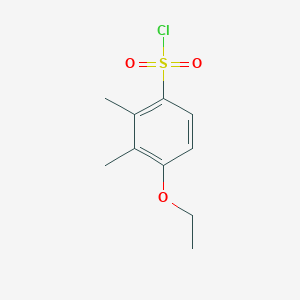
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2734866.png)
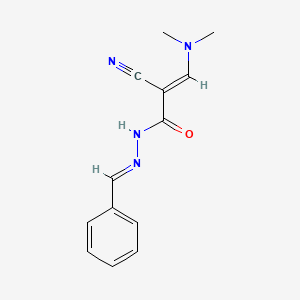
![7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2734870.png)
![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carbohydrazide](/img/structure/B2734871.png)
![4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile](/img/structure/B2734872.png)
